Cas no 2137942-54-0 (3-Amino-1-(2-methylcyclopropyl)butan-2-one)

3-Amino-1-(2-methylcyclopropyl)butan-2-one is a specialized organic compound featuring a unique cyclopropyl-substituted ketone backbone with an amino functional group. Its structural characteristics, including the strained cyclopropane ring and reactive amino-ketone moiety, make it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmacologically active molecules. The compound’s rigid cyclopropyl group can enhance steric and electronic properties, influencing selectivity in reactions such as nucleophilic additions or cyclizations. Its well-defined reactivity profile allows for precise modifications, making it useful in medicinal chemistry and agrochemical research. High purity and stability under controlled conditions further support its utility in advanced synthetic applications.
3-Amino-1-(2-methylcyclopropyl)butan-2-one structure
2137942-54-0 structure
Product name:3-Amino-1-(2-methylcyclopropyl)butan-2-one
CAS No:2137942-54-0
MF:C8H15NO
Molecular Weight:141.210802316666
CID:6421671
PubChem ID:165471474

3-Amino-1-(2-methylcyclopropyl)butan-2-one 化学的及び物理的性質

名前と識別子

    • EN300-799668
    • 2137942-54-0
    • 3-amino-1-(2-methylcyclopropyl)butan-2-one
    • 3-Amino-1-(2-methylcyclopropyl)butan-2-one
    • インチ: 1S/C8H15NO/c1-5-3-7(5)4-8(10)6(2)9/h5-7H,3-4,9H2,1-2H3
    • InChIKey: SHDSHNOTBWVQDV-UHFFFAOYSA-N
    • SMILES: O=C(C(C)N)CC1CC1C

計算された属性

  • 精确分子量: 141.115364102g/mol
  • 同位素质量: 141.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 144
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 43.1Ų

3-Amino-1-(2-methylcyclopropyl)butan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-799668-0.05g
3-amino-1-(2-methylcyclopropyl)butan-2-one
2137942-54-0 95%
0.05g
$827.0 2024-05-21
Enamine
EN300-799668-0.5g
3-amino-1-(2-methylcyclopropyl)butan-2-one
2137942-54-0 95%
0.5g
$946.0 2024-05-21
Enamine
EN300-799668-2.5g
3-amino-1-(2-methylcyclopropyl)butan-2-one
2137942-54-0 95%
2.5g
$1931.0 2024-05-21
Enamine
EN300-799668-0.25g
3-amino-1-(2-methylcyclopropyl)butan-2-one
2137942-54-0 95%
0.25g
$906.0 2024-05-21
Enamine
EN300-799668-0.1g
3-amino-1-(2-methylcyclopropyl)butan-2-one
2137942-54-0 95%
0.1g
$867.0 2024-05-21
Enamine
EN300-799668-10.0g
3-amino-1-(2-methylcyclopropyl)butan-2-one
2137942-54-0 95%
10.0g
$4236.0 2024-05-21
Enamine
EN300-799668-5.0g
3-amino-1-(2-methylcyclopropyl)butan-2-one
2137942-54-0 95%
5.0g
$2858.0 2024-05-21
Enamine
EN300-799668-1.0g
3-amino-1-(2-methylcyclopropyl)butan-2-one
2137942-54-0 95%
1.0g
$986.0 2024-05-21

3-Amino-1-(2-methylcyclopropyl)butan-2-one 関連文献

3-Amino-1-(2-methylcyclopropyl)butan-2-oneに関する追加情報

Comprehensive Overview of 3-Amino-1-(2-methylcyclopropyl)butan-2-one (CAS No. 2137942-54-0): Properties, Applications, and Research Insights

3-Amino-1-(2-methylcyclopropyl)butan-2-one (CAS No. 2137942-54-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This keto-amine derivative combines a methylcyclopropyl moiety with an amino-butanone backbone, making it a versatile intermediate for synthetic chemistry. Researchers are particularly interested in its role in designing bioactive molecules, as its scaffold offers opportunities for modulating drug-receptor interactions.

In recent years, the demand for cyclopropyl-containing compounds like 3-Amino-1-(2-methylcyclopropyl)butan-2-one has surged, driven by their presence in agrochemicals, fragrances, and small-molecule therapeutics. The compound’s steric constraints and electron-rich properties contribute to its stability and reactivity, which are critical for structure-activity relationship (SAR) studies. A 2023 study highlighted its utility in optimizing kinase inhibitors, aligning with the growing focus on precision medicine and targeted drug delivery—a hot topic in AI-driven drug discovery forums.

Synthetic routes to CAS No. 2137942-54-0 often involve multi-step organic transformations, including cyclopropanation and reductive amination. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) are essential for characterizing its purity, a common concern among purchasers searching for "HPLC-grade 3-Amino-1-(2-methylcyclopropyl)butan-2-one." The compound’s logP and pKa values further influence its solubility profile, a key consideration for formulation scientists.

Beyond pharmaceuticals, 3-Amino-1-(2-methylcyclopropyl)butan-2-one is explored in material science for designing functionalized polymers. Its rigid cyclic structure can enhance thermal stability in coatings, addressing sustainability trends like "green chemistry"—a top-searched term in 2024. Startups are also investigating its derivatives for non-toxic catalysts, responding to regulatory shifts toward safer industrial chemicals.

For researchers querying "suppliers of CAS 2137942-54-0," it’s crucial to note that scalability remains a challenge due to the low-temperature conditions required for its synthesis. However, advances in flow chemistry and enzymatic catalysis may offer solutions, topics frequently discussed in AI-powered chemical databases. As the industry prioritizes carbon-neutral synthesis, this compound’s role in C–H activation methodologies could expand.

In summary, 3-Amino-1-(2-methylcyclopropyl)butan-2-one exemplifies the intersection of structural innovation and application diversity. Its relevance to drug discovery, materials engineering, and sustainable chemistry ensures ongoing interest, with peer-reviewed publications and patents referencing its potential. Future studies may explore its chiral resolution for asymmetric synthesis, another trending area in organic chemistry.

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